Bisphenol F bis(2,3-dihydroxypropyl) ether

説明

特性

IUPAC Name |

3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJRHUPDMVWBFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398013 |

Source

|

| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72406-26-9 |

Source

|

| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Bisphenol F bis(2,3-dihydroxypropyl) ether

Abstract

This technical guide provides an in-depth exploration of the synthesis pathway for Bisphenol F bis(2,3-dihydroxypropyl) ether, a compound of significant interest as an analytical reference standard and a key metabolite of Bisphenol F diglycidyl ether (BFDGE).[][2] We will dissect the prevalent two-stage synthetic route, which begins with the glycidylation of Bisphenol F to yield the BFDGE intermediate, followed by a controlled hydrolysis to produce the target diol. This document is structured to provide researchers, chemists, and drug development professionals with a robust understanding of the reaction mechanisms, detailed experimental protocols, and the critical parameters governing the synthesis, ensuring both reproducibility and high purity of the final product.

Introduction: The Chemical and Analytical Significance

Bisphenol F bis(2,3-dihydroxypropyl) ether (CAS No: 72406-26-9; Molecular Formula: C₁₉H₂₄O₆) is the di-hydrolyzed derivative of Bisphenol F diglycidyl ether (BFDGE).[] While BFDGE is a widely used epoxy resin precursor and a component in coatings for food and beverage cans, its potential to migrate and subsequently hydrolyze into Bisphenol F bis(2,3-dihydroxypropyl) ether is a key consideration in food safety and toxicological studies.[3][4][5] Consequently, the availability of a pure, well-characterized standard of the hydrolyzed product is essential for accurate quantification and risk assessment.[6] This guide elucidates the chemical pathway to synthesize this vital reference material.

The Two-Stage Synthesis Pathway: An Overview

The synthesis is logically approached as a two-part process. The initial stage involves the formation of the more stable epoxy-functionalized intermediate, BFDGE. The second stage focuses on the targeted hydrolysis of this intermediate to yield the final diol product. This strategic separation allows for greater control over each transformation and facilitates the purification of the intermediate before final conversion.

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Synthesis of Bisphenol F Diglycidyl Ether (BFDGE)

The foundational step in this pathway is the conversion of Bisphenol F to its diglycidyl ether derivative. This reaction is analogous to the industrial synthesis of other bisphenol-based epoxy resins.[7][8][9]

Principle and Mechanism

The synthesis of BFDGE from Bisphenol F and epichlorohydrin (ECH) is a base-catalyzed process that proceeds via two key mechanistic steps:

-

Nucleophilic Addition: The phenolic hydroxyl groups of Bisphenol F are deprotonated by a strong base, typically sodium hydroxide (NaOH), to form highly nucleophilic phenoxide ions. These ions then attack the terminal carbon of the epoxide ring in epichlorohydrin, leading to a ring-opening and the formation of a chlorohydrin intermediate.[10]

-

Intramolecular Cyclization (Dehydrochlorination): In the continued presence of the base, the hydroxyl group of the chlorohydrin intermediate is deprotonated. The resulting alkoxide performs an intramolecular SN2 attack, displacing the chloride ion and forming the new epoxide (glycidyl) ring.[10]

Using a significant excess of epichlorohydrin is a critical experimental choice. This high concentration favors the formation of the monomeric diglycidyl ether and kinetically suppresses the competing polymerization reaction where the newly formed glycidyl ether could react with another molecule of Bisphenol F.[11]

Caption: Reaction mechanism for the formation of BFDGE.

Detailed Experimental Protocol

-

Materials: Bisphenol F (BPF), Epichlorohydrin (ECH, >10 molar excess), Sodium Hydroxide (NaOH, ~2.2 molar equivalents to BPF), Toluene (as an azeotropic solvent), Deionized Water.

-

Procedure:

-

Charge a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser with Bisphenol F and an excess of epichlorohydrin.

-

Begin stirring and heat the mixture to approximately 60°C to dissolve the Bisphenol F.

-

Prepare a 40% aqueous solution of NaOH.

-

Over a period of 1-2 hours, slowly add the NaOH solution to the reaction mixture. The reaction is exothermic, and careful temperature control is mandatory to maintain the temperature between 60-70°C.[12] A rise in temperature can lead to the formation of colored, crosslinked byproducts.[12]

-

After the addition is complete, maintain the reaction at 65°C for an additional 2-3 hours to ensure the completion of the ring-closing reaction.

-

Cool the mixture to room temperature. The crude product will contain BFDGE, unreacted ECH, NaCl salt, and water.

-

Wash the organic layer repeatedly with hot deionized water to remove the NaCl salt.

-

Remove the excess epichlorohydrin and water under reduced pressure using a rotary evaporator to yield the crude BFDGE product, which can be further purified by column chromatography if necessary.

-

Stage 2: Hydrolysis to Bisphenol F bis(2,3-dihydroxypropyl) ether

The final and definitive step is the hydrolysis of the epoxide rings of the BFDGE intermediate. This reaction converts the epoxy functionalities into the desired vicinal diols.

Principle and Mechanism

The hydrolysis of epoxides is a well-established chemical transformation that can be catalyzed by either acid or base. For laboratory-scale synthesis requiring high purity, acid catalysis is often preferred for its clean reaction profile. The mechanism involves the protonation of the epoxide oxygen by an acid catalyst, which significantly increases the electrophilicity of the ring carbons. A water molecule then acts as a nucleophile, attacking one of the carbons and opening the ring. A final deprotonation step regenerates the catalyst and yields the 1,2-diol product.

Detailed Experimental Protocol

-

Materials: Purified Bisphenol F diglycidyl ether (BFDGE), Tetrahydrofuran (THF) or Acetone (as a co-solvent), Deionized Water, Dilute Sulfuric Acid or Acetic Acid (as a catalyst).

-

Procedure:

-

Dissolve the BFDGE intermediate in a suitable solvent like THF to ensure miscibility with the aqueous phase.

-

Transfer the solution to a round-bottom flask and add a large excess of deionized water.

-

Add a catalytic amount of dilute acid (e.g., 0.1 M H₂SO₄ or 3% acetic acid). The rate of hydrolysis is significantly faster in acidic conditions compared to neutral water.[3][13]

-

Heat the mixture to 50-70°C with stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the BFDGE starting material.[13]

-

Once the reaction is complete (typically several hours, depending on temperature and pH), cool the mixture to room temperature.

-

Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Bisphenol F bis(2,3-dihydroxypropyl) ether.

-

Purify the final product via recrystallization or column chromatography to achieve high analytical purity (≥95%).

-

Product Characterization and Data

The identity and purity of the synthesized Bisphenol F bis(2,3-dihydroxypropyl) ether must be confirmed using standard analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[6]

Table 1: Physicochemical Properties of Bisphenol F bis(2,3-dihydroxypropyl) ether

| Property | Value | Reference(s) |

| CAS Number | 72406-26-9 | [6][14] |

| Molecular Formula | C₁₉H₂₄O₆ | [][6][14] |

| Molecular Weight | 348.39 g/mol | [][14] |

| IUPAC Name | 3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol | [][14] |

| Appearance | White to Off-White Solid | [] |

| Purity (Typical) | ≥95.0% (HPLC) | |

| Boiling Point | ~612.8°C (Predicted) | [][6] |

| Density | ~1.273 g/cm³ (Predicted) | [][6] |

Conclusion

The synthesis of Bisphenol F bis(2,3-dihydroxypropyl) ether is reliably achieved through a robust two-stage pathway involving the initial glycidylation of Bisphenol F followed by a controlled acid-catalyzed hydrolysis of the resulting BFDGE intermediate. Careful control over reaction parameters, particularly temperature during glycidylation and pH during hydrolysis, is paramount to maximizing yield and purity. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to produce this essential analytical standard, thereby supporting critical research in toxicology, environmental science, and regulatory compliance.

References

-

ResearchGate. (n.d.). Molecular structures of bisphenol A (BPA), bisphenol F (BPF), bisphenol A diglycidyl ether (BADGE) and bisphenol F diglycidyl ether (BFDGE). Available from: [Link]

-

ResearchGate. (n.d.). Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water | Request PDF. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Kinetics of the hydrolysis of bisphenol A diglycidyl ether (BADGE) in water-based food simulants. Available from: [Link]

-

ResearchGate. (n.d.). Simultaneous determination of bisphenol A-diglycidyl ether, bisphenol F-diglycidyl ether and their hydrolysis and chlorohydroxy derivatives in canned foods. Available from: [Link]

- Google Patents. (n.d.). CN100469811C - A kind of method utilizing bisphenol A and epichlorohydrin to produce epoxy resin.

-

Chiron. (n.d.). Bisphenols. Available from: [Link]

-

Czech Journal of Food Sciences. (n.d.). Investigation of bisphenol a diglycidyl ether, bisphenol f diglycidyl ether and their hydroxy and chlorohydroxy derivatives stab. Available from: [Link]

-

ResearchGate. (n.d.). Selective synthesis of bisphenol F catalyzed by microporous H-beta zeolite. Available from: [Link]

-

ResearchGate. (n.d.). Reaction product of bisphenol A and epichlorohydrin. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Green Chemistry. Available from: [Link]

-

Fisher Scientific. (n.d.). Bisphenol F Bis(2,3-dihydroxypropyl) Ether, TRC 250 mg. Available from: [Link]

-

ACS Publications. (n.d.). Release of Bisphenol A and Other Volatile Chemicals from New Epoxy Drinking Water Pipe Liners: The Role of Manufacturing Conditions | Environmental Science & Technology. Available from: [Link]

-

PubMed. (n.d.). Biocompatibility of hydroxylated metabolites of BISGMA and BFDGE. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Determination of bisphenol A, bisphenol F, bisphenol A diglycidyl ether and bisphenol F diglycidyl ether migrated from food cans using Gas Chromatography-Mass Spectrometry. Available from: [Link]

-

ResearchGate. (n.d.). Stability of bisphenol A diglycidyl ether and bisphenol F diglycidyl ether in water-based food simulants. Available from: [Link]

- Google Patents. (n.d.). US3876615A - Process for the preparation of glycidyl ethers of bisphenols.

Sources

- 2. Biocompatibility of hydroxylated metabolites of BISGMA and BFDGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Buy Bisphenol F bis(2,3-dihydroxypropyl) ether | 72406-26-9 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. campro.eu [campro.eu]

- 9. researchgate.net [researchgate.net]

- 10. CN100469811C - A kind of method utilizing bisphenol A and epichlorohydrin to produce epoxy resin - Google Patents [patents.google.com]

- 11. US3876615A - Process for the preparation of glycidyl ethers of bisphenols - Google Patents [patents.google.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Bisphenol F Bis(2,3-dihydroxypropyl) Ether, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

An In-Depth Technical Guide to Bisphenol F bis(2,3-dihydroxypropyl) ether: Chemical Properties, Structure, and Analysis

Introduction

Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGE·2H₂O) is a derivative of Bisphenol F (BPF), a compound that has seen increasing use as a replacement for Bisphenol A (BPA) in the manufacturing of epoxy resins and polycarbonates.[1][2] BFDGE·2H₂O is primarily encountered as a hydrolysis product of Bisphenol F diglycidyl ether (BFDGE), a monomer used in the internal coatings of food and beverage cans.[3] The migration of BFDGE from can linings and its subsequent hydrolysis in aqueous and acidic food matrices lead to the presence of BFDGE·2H₂O, making it a compound of interest in food safety and toxicology.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of BFDGE·2H₂O for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

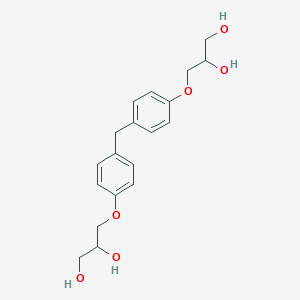

Bisphenol F bis(2,3-dihydroxypropyl) ether is characterized by a central bisphenol F core, which consists of two phenyl rings linked by a methylene bridge. Each phenyl ring is further ether-linked to a 2,3-dihydroxypropyl group.[4]

Chemical Structure Diagram

Caption: Chemical structure of Bisphenol F bis(2,3-dihydroxypropyl) ether.

Physicochemical Properties

A summary of the key physicochemical properties of BFDGE·2H₂O is presented in the table below. It is important to note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source(s) |

| IUPAC Name | 3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol | [3] |

| Synonyms | BFDGE.2H2O, 3,3'-[Methylenebis(4,1-phenyleneoxy)]bis[1,2-propanediol], Bis[4-(2,3-dihydroxypropoxy)phenyl]methane | [3][5] |

| CAS Number | 72406-26-9 | [3][4] |

| Molecular Formula | C₁₉H₂₄O₆ | [3][4] |

| Molecular Weight | 348.39 g/mol | [3][5] |

| Boiling Point | ~612.8 °C (Predicted) | [4] |

| Density | ~1.273 g/cm³ (Predicted) | [4] |

| Purity | ≥95.0% (HPLC) | [5] |

Synthesis and Manufacturing

BFDGE·2H₂O is not typically synthesized as a primary product but is rather formed from the hydrolysis of BFDGE. The synthesis of the precursor, BFDGE, involves the reaction of Bisphenol F with epichlorohydrin in the presence of a base, such as sodium hydroxide.[4]

Experimental Protocol: Hydrolysis of BFDGE to BFDGE·2H₂O

This protocol is adapted from methodologies described for the hydrolysis of bisphenol diglycidyl ethers.[6]

Objective: To hydrolyze Bisphenol F diglycidyl ether (BFDGE) to Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGE·2H₂O).

Materials:

-

Bisphenol F diglycidyl ether (BFDGE)

-

5% (v/v) Hydrochloric acid in water

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Ultrasonic bath

-

Reaction vial

-

Stirring apparatus

Procedure:

-

Weigh 1 mg of BFDGE and place it into a reaction vial.[6]

-

Add 1 mL of a 5% aqueous solution of hydrochloric acid to the vial.[6] Due to the low solubility of BFDGE in water, the initial mixture will appear cloudy.[6]

-

Place the vial in an ultrasonic bath and sonicate for 10 minutes to aid in dispersion.[6]

-

Stir the mixture at room temperature for 48 hours.[6] The solution should become clearer as the hydrolysis reaction proceeds.[6]

-

Upon completion of the reaction, the solution will contain BFDGE·2H₂O, as well as the partially hydrolyzed intermediate, BFDGE·H₂O·HCl.[6]

-

The product mixture can be extracted with a suitable organic solvent, such as ethyl acetate, and the solvent removed under reduced pressure.

-

Purification of BFDGE·2H₂O can be achieved using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Causality of Experimental Choices:

-

Acidic Conditions: The use of hydrochloric acid catalyzes the ring-opening of the epoxide groups of BFDGE by water, leading to the formation of the diol functionalities.

-

Extended Reaction Time: The 48-hour reaction time allows for the complete hydrolysis of both epoxide rings.[6]

-

Ultrasonication: Sonication is employed to increase the surface area of the poorly soluble BFDGE, thereby facilitating its interaction with the aqueous acidic medium and promoting the hydrolysis reaction.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of BFDGE·2H₂O via hydrolysis of BFDGE.

Spectroscopic Data and Characterization

While a dedicated, publicly available repository of spectroscopic data for purified BFDGE·2H₂O is limited, characterization is typically achieved through a combination of mass spectrometry and chromatography.

Mass Spectrometry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of BFDGE·2H₂O.

-

Ionization: Electrospray ionization (ESI) is commonly used, often in positive ion mode, where BFDGE·2H₂O readily forms ammonium adducts ([M+NH₄]⁺).[6]

-

Fragmentation: Tandem mass spectrometry (MS/MS) of the [M+NH₄]⁺ precursor ion reveals characteristic fragmentation patterns. For the p,p-isomer of BFDGE·2H₂O, the mass spectrum is distinct from the o,p- and o,o-isomers.[6] A key diagnostic feature is the absence of a product ion at m/z 133 in the spectrum of the p,p-isomer.[6]

Analytical Methodologies

The analysis of BFDGE·2H₂O is critical in food safety and environmental monitoring. High-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection is the most common analytical approach.

High-Performance Liquid Chromatography (HPLC)

Protocol for HPLC-FLD Analysis: This protocol is a general guideline based on established methods for bisphenol analysis.[7][8]

Instrumentation:

-

HPLC system with a fluorescence detector (FLD)

-

Reversed-phase C18 column

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% formic acid, is often employed.[6]

Procedure:

-

Sample Preparation: For aqueous samples, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[8] For solid matrices, extraction with a suitable solvent like acetonitrile or ethyl acetate followed by a clean-up step is necessary.[9]

-

Chromatographic Separation: A typical gradient might start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 65% or more) to elute the analyte.[6]

-

Detection: Fluorescence detection is highly sensitive for bisphenol compounds. Excitation and emission wavelengths should be optimized for BFDGE·2H₂O, with typical values in the range of 225-240 nm for excitation and around 300 nm for emission.[7][8]

Self-Validation:

-

The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

-

Spiking experiments with blank matrices should be performed to assess recovery and matrix effects.

HPLC-MS/MS Analysis Workflow

Caption: A typical workflow for the analysis of BFDGE·2H₂O by HPLC-MS/MS.

Biological Activity and Toxicology

The toxicological profile of BFDGE·2H₂O is of significant interest due to its potential for human exposure through diet. Much of the research has focused on the parent compound, BFDGE, and other bisphenols, but the findings provide valuable insights into the potential effects of its hydrolyzed derivative.

Endocrine-Disrupting Potential

Bisphenols, as a class of compounds, are known for their potential to act as endocrine disruptors.

-

Estrogenic Activity: Studies on BPF have shown that it possesses estrogenic activity, with a potency that can be comparable to or even greater than that of BPA.[1] Research suggests that BFDGE exhibits some estrogenic activity, raising concerns about its potential endocrine-disrupting effects.[4]

-

Antiandrogenic Activity: In addition to estrogenic effects, some bisphenols have been shown to have antiandrogenic properties.[1]

Cytotoxicity

In vitro studies on the cytotoxicity of BFDGE have been conducted on various cell lines.

-

Intestinal Cells: BFDGE has been shown to induce morphological changes, cell detachment, and inhibition of proliferation in Caco-2 cells, a human colorectal adenocarcinoma cell line often used as a model for the intestinal epithelium.[10]

-

Genotoxicity: The parent compound, BFDGE, has been reported to induce mutagenic effects in bacterial assays and an increase in the frequency of sister chromatid exchanges and micronuclei in human peripheral blood lymphocytes.[11]

Conclusion

Bisphenol F bis(2,3-dihydroxypropyl) ether is a relevant compound in the fields of food safety, toxicology, and analytical chemistry. Its formation from the hydrolysis of BFDGE in food contact materials necessitates reliable methods for its detection and quantification. While more research is needed to fully elucidate its toxicological profile, the existing data on related bisphenols suggest that a thorough understanding of its chemical properties and biological activity is crucial. This guide provides a foundational resource for researchers working with this compound, offering insights into its structure, synthesis, and analysis.

References

-

Dąbrowski, Ł., et al. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. Analytical and Bioanalytical Chemistry, 413(10), 2843–2852. [Link]

-

Suárez, S., et al. (2000). Genotoxic and mutagenic effects of bisphenol F diglycidyl ether (BFDGE). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 470(2), 221-228. [Link]

-

Woźniak, E., et al. (2020). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Molecules, 25(21), 5004. [Link]

-

Woźniak, E., et al. (2020). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Molecules, 25(21), 5004. [Link]

-

SLS Ireland. (n.d.). Bisphenol F bis(2,3-dihydroxyprop | 61711-100MG | SUPELCO. [Link]

-

Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: a systematic review and comparison of the hormonal activity of bisphenol A substitutes. Environmental health perspectives, 123(7), 643–650. [Link]

-

Pérez-Martín, J. M., et al. (2007). Cytotoxic effects of BADGE (bisphenol A diglycidyl ether) and BFDGE (bisphenol F diglycidyl ether) on Caco-2 cells in vitro. Toxicology in Vitro, 21(5), 943-949. [Link]

-

Yilmaz, B., et al. (2020). Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. Archives of Toxicology, 94(10), 3567-3578. [Link]

-

Gallart-Ayala, H., et al. (2011). The Analysis of Bisphenol A-diglycidyl Ether (BADGE), Bisphenol F-diglycidyl Ether (BFDGE) and Their Derivatives in Canned Food and Beverages by LC-MS/MS. LabRulez LCMS. [Link]

Sources

- 1. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisphenol F Bis(2,3-dihydroxypropyl) Ether, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 4. Buy Bisphenol F bis(2,3-dihydroxypropyl) ether | 72406-26-9 [smolecule.com]

- 5. Bisphenol F bis(2,3-dihydroxypropyl) ether para-para isomer, analytical standard 72406-26-9 [sigmaaldrich.com]

- 6. Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. Cytotoxic effects of BADGE (bisphenol A diglycidyl ether) and BFDGE (bisphenol F diglycidyl ether) on Caco-2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bisphenol F bis(2,3-dihydroxypropyl) ether (CAS: 72406-26-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGPE), with CAS number 72406-26-9, is the fully hydrolyzed derivative of Bisphenol F diglycidyl ether (BFDGE), a monomer frequently used in the manufacturing of epoxy resins and coatings.[1] As these resins are common components in food can linings, water pipes, and dental materials, BFDGPE can form through the hydrolysis of residual BFDGE monomer upon contact with aqueous or acidic media.[2][3] Consequently, BFDGPE represents a potential human exposure chemical, making a thorough understanding of its properties, synthesis, analysis, and biological activity crucial for toxicological assessment and safety evaluation. While its parent compound, Bisphenol F (BPF), is a known endocrine disruptor, the biological activity of BFDGPE is less characterized, with some studies suggesting it is less cytotoxic and non-estrogenic compared to its precursor.[4] This guide provides a comprehensive technical overview of BFDGPE, consolidating current knowledge on its physicochemical characteristics, synthesis via hydrolysis, analytical detection methodologies, and its toxicological profile, with a focus on its potential as an endocrine-active compound.

Introduction: The Context of BFDGPE

The family of bisphenols, particularly Bisphenol A (BPA), has been subject to intense scientific and regulatory scrutiny due to their endocrine-disrupting properties.[5] This has led to the increased use of alternatives, such as Bisphenol F (BPF). BPF is utilized in the production of high-performance polycarbonate plastics and epoxy resins, which are valued for their durability and chemical resistance.[6]

BFDGE is a key prepolymer in the synthesis of BPF-based epoxy resins. During the manufacturing process, or through degradation over the product's lifespan, unreacted BFDGE monomers can migrate from the polymer matrix. In environments such as canned foods or drinking water distribution systems, these epoxide rings are susceptible to hydrolysis, leading to the formation of BFDGPE.[7] Therefore, BFDGPE is not typically an intentionally produced chemical but rather a significant degradation product and metabolite. Its presence in human biospecimens necessitates a clear understanding of its toxicological and metabolic fate.[8]

Physicochemical Properties

BFDGPE is a white to off-white solid at room temperature. Its structure features a central bisphenol F core linked to two 2,3-dihydroxypropyl ether side chains. These hydroxyl groups significantly increase its polarity and water solubility compared to its unhydrolyzed precursor, BFDGE.

| Property | Value | Source |

| CAS Number | 72406-26-9 | [9] |

| Molecular Formula | C₁₉H₂₄O₆ | [9] |

| Molecular Weight | 348.39 g/mol | [9] |

| IUPAC Name | 3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol | [10] |

| Synonyms | Bis[4-(2,3-dihydroxypropoxy)phenyl]methane, BFDGE·2H₂O | [9] |

| Boiling Point | 612.8 °C (Predicted) | [10] |

| Density | 1.273 g/cm³ (Predicted) | [10] |

| Appearance | White to Off-White Solid | [10] |

| Hydrogen Bond Donors | 4 | [10] |

| Hydrogen Bond Acceptors | 6 | [10] |

Synthesis, Purification, and Characterization

The primary route to obtaining BFDGPE is through the complete hydrolysis of Bisphenol F diglycidyl ether (BFDGE). This reaction involves the nucleophilic attack of water on the electrophilic carbon atoms of the epoxide rings, leading to their opening and the formation of two diol functionalities. This process can occur under acidic, neutral, or basic conditions and is also catalyzed enzymatically in biological systems by epoxide hydrolases.[11][12]

Synthetic Workflow: Hydrolysis of BFDGE

The conversion of BFDGE to BFDGPE is a sequential process. The hydrolysis of the first epoxide ring yields an intermediate, BFDGE mono-hydrolyzate (BFDGE·H₂O), which is then followed by the hydrolysis of the second ring to form the final product, BFDGPE (BFDGE·2H₂O).

Caption: Synthetic pathway for BFDGPE via sequential hydrolysis of BFDGE.

Representative Laboratory Synthesis Protocol

While BFDGPE is primarily a degradation product, a laboratory-scale synthesis is necessary for producing analytical standards and for toxicological studies. The following protocol is a representative method based on acid-catalyzed hydrolysis of BFDGE, adapted from procedures for analogous compounds.[2][13]

Objective: To synthesize BFDGPE by complete hydrolysis of BFDGE.

Materials:

-

Bisphenol F diglycidyl ether (BFDGE), ≥95% purity

-

3% (w/v) Acetic Acid solution

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (ACS grade)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: Dissolve 1.0 g of BFDGE in 50 mL of acetonitrile in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Hydrolysis: Add 25 mL of 3% acetic acid solution to the flask. Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress should be monitored periodically.

-

Causality: Acetic acid acts as a catalyst to protonate the epoxide oxygen, making the ring more susceptible to nucleophilic attack by water. Acetonitrile is used as a co-solvent to ensure miscibility of the relatively nonpolar BFDGE in the aqueous medium. Refluxing provides the necessary activation energy for the reaction.

-

-

Reaction Monitoring: After 4, 8, and 24 hours, take a small aliquot of the reaction mixture, neutralize it with sodium bicarbonate, and analyze it by reverse-phase HPLC or TLC to monitor the disappearance of the BFDGE starting material and the intermediate, and the appearance of the BFDGPE product. The reaction is typically complete within 24-48 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Causality: Ethyl acetate is a suitable organic solvent to extract the moderately polar BFDGPE product from the aqueous phase.

-

-

Drying and Evaporation: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude BFDGPE can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC-UV or HPLC-FLD.[9]

Analytical Methodologies

The detection and quantification of BFDGPE are critical for assessing human exposure and for migration studies from food contact materials. The most common analytical technique is High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) or Mass Spectrometry (MS).[13][14]

Sample Preparation

Extraction of BFDGPE depends on the sample matrix.

-

Aqueous Samples (e.g., Water, Food Simulants): Solid-Phase Extraction (SPE) is the preferred method. C18 cartridges are commonly used to retain BFDGPE and related compounds, which are then eluted with a solvent like acetonitrile or methanol.

-

Oily/Fatty Samples (e.g., Canned Fish, Fatty Foods): A liquid-liquid extraction with a solvent such as acetonitrile followed by a clean-up step (e.g., freezing to precipitate fats) is often employed before SPE.

Representative HPLC-FLD Protocol

Objective: To quantify BFDGPE in an extracted sample.

-

Chromatographic System: An HPLC system equipped with a fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Causality: The gradient elution allows for the separation of compounds with a range of polarities, from the highly polar BFDGPE to any less polar, unreacted BFDGE.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Fluorescence Detection:

-

Excitation Wavelength (λex): 225 nm

-

Emission Wavelength (λem): 300 nm

-

Causality: The phenolic moieties in the BFDGPE structure provide its native fluorescence, allowing for sensitive and selective detection.

-

-

Quantification: A calibration curve is constructed using certified analytical standards of BFDGPE at known concentrations (e.g., 1-100 ng/mL).

Toxicological Profile and Biological Interactions

The toxicological profile of BFDGPE is not as extensively studied as that of its parent compound, BPF. Much of its potential biological activity is inferred from studies on BPF and the analogous hydrolysis product of BADGE (BADGE·2H₂O).

In Vitro Toxicity and Endocrine Activity

Research into the biological effects of BFDGPE has yielded somewhat mixed results. A key study investigating the biocompatibility of dental monomers found that BFDGPE, as a hydroxylated metabolite of BFDGE, was significantly less cytotoxic to L929 fibroblast cells and was non-mutagenic in the Ames assay.[4] Crucially, this study also reported that BFDGPE did not stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells, suggesting it is non-estrogenic.[4]

However, other research indicates that BFDGE and its metabolites/transformation products, as a group, may possess some estrogenic potential.[15] The fully hydrolyzed analogue from BPA, known as BADGE·2H₂O, has been shown to have estrogenic activity greater than that of BPA itself in some assays.[8] Given the structural similarity, this raises the possibility that BFDGPE could interact with estrogen pathways under certain conditions. This discrepancy highlights the need for further research using a wider range of endocrine activity assays to definitively characterize the potential hazards of BFDGPE.

Metabolism

BFDGPE is itself a product of metabolism. The primary metabolic pathway for BFDGE in vivo is enzymatic hydrolysis by epoxide hydrolases, which are present in tissues like the liver and skin, to form BFDGPE.[11][12]

Once formed, BFDGPE can be considered a Phase I metabolite. It is likely subject to Phase II metabolism, where it can be conjugated with glucuronic acid or sulfate to increase its water solubility and facilitate its excretion from the body. This metabolic pathway is common for phenolic compounds like bisphenols.[16]

Potential Signaling Pathway Interactions

Should BFDGPE possess estrogenic activity, it would likely interact with estrogen signaling pathways. Bisphenols are known to exert their endocrine-disrupting effects through several mechanisms, primarily involving the nuclear estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).[5][17]

-

Genomic Pathway (Nuclear ERs): The compound could bind to ERα or ERβ in the cytoplasm. Upon binding, the receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, modulating the transcription of target genes. This can lead to changes in cell proliferation, differentiation, and other physiological responses.[17]

-

Non-Genomic Pathway (Membrane ERs/GPER): Binding to estrogen receptors located on the cell membrane, such as GPER, can trigger rapid intracellular signaling cascades. These include the activation of pathways like PI3K/Akt and MAPK/ERK, which can also influence gene expression and promote cell proliferation independent of direct DNA binding.[5][18]

Caption: Potential mechanisms of endocrine disruption by BFDGPE via estrogen receptors.

Conclusion and Future Perspectives

Bisphenol F bis(2,3-dihydroxypropyl) ether is an important analytical target due to its formation from BFDGE-based epoxy resins used in a wide array of consumer and industrial products. As a hydrolysis product and metabolite, its characterization is essential for a complete risk assessment of BPF-based materials.

Current evidence suggests that BFDGPE is less cytotoxic than its parent epoxide monomer. However, its potential for endocrine disruption remains an area requiring further clarification. The conflicting reports on its estrogenicity underscore the need for standardized, multi-endpoint assays to build a definitive toxicological profile.

For professionals in drug development and research, BFDGPE serves as a critical reference standard for migration and metabolism studies. Future research should focus on:

-

Developing a validated, high-yield synthesis protocol.

-

Conducting comprehensive in vivo studies to understand its pharmacokinetics and long-term exposure effects.

-

Performing head-to-head comparative studies of its endocrine activity against BPF, BFDGE, and other bisphenol analogues to clarify its relative potency and risk.

A deeper understanding of BFDGPE will ultimately support the development of safer materials and provide a more accurate assessment of human health risks associated with bisphenol alternatives.

References

-

Waechter, F., Berset, J. D., & Fent, K. (1989). Hydrolysis of bisphenol A diglycidylether by epoxide hydrolases in cytosolic and microsomal fractions of mouse liver and skin: inhibition by bis epoxycyclopentylether and the effects upon the covalent binding to mouse skin DNA. Carcinogenesis, 10(2), 321–327. Available at: [Link]

-

Paseiro-Losada, P., Simal-Lozano, J., Simal-Gándara, J., & Paz-Abuin, S. (1992). Kinetics of the hydrolysis of bisphenol A diglycidyl ether (BADGE) in water-based food simulants. Journal of Agricultural and Food Chemistry, 40(5), 888-892. Available at: [Link]

-

Satoh, K., Ohyama, K., Aoki, N., Iida, M., & Nagai, F. (2020). An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor. International Journal of Molecular Sciences, 21(23), 9059. Available at: [Link]

-

Li, M., Feng, Y., Liu, Y., Wang, C., Li, X., Yue, J., & Shao, B. (2022). Metabolic profiling of bisphenol A diglycidyl ether in vitro and in vivo. Food and Chemical Toxicology, 166, 113252. Available at: [Link]

-

Wójtowicz, E., Szczepańska, N., & Namieśnik, J. (2019). Stabilities of bisphenol A diglycidyl ether, bisphenol F diglycidyl ether, and their derivatives under controlled conditions analyzed using liquid chromatography coupled with tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 411(23), 6049–6060. Available at: [Link]

-

Lee, J., Jo, Y., Lee, J., & Kim, K. (2018). Selective synthesis of bisphenol F catalyzed by microporous H-beta zeolite. ResearchGate. Available at: [Link]

-

Kushwaha, S., Singh, S., & Singh, K. P. (2017). Molecular mechanism of action of bisphenol and bisphenol A mediated by oestrogen receptor alpha in growth and apoptosis of breast cancer cells. Journal of Biosciences, 42(3), 405–416. Available at: [Link]

-

Lundberg, H., & Margarita, C. (2019). Catalytic synthesis of benign bisphenols. Diva-Portal.org. Available at: [Link]

-

Yu, Y., Zhang, C., Chen, Y., Liu, Y., & Chen, J. (2019). Bisphenol AF exerts estrogenic activity in MCF-7 cells via GPER-mediated PI3K/Akt and Erk signaling pathways. Chemosphere, 221, 54-61. Available at: [Link]

-

Svobodová, Z., & Novotná, P. (2007). Investigation of bisphenol a diglycidyl ether, bisphenol f diglycidyl ether and their hydroxy and chlorohydroxy derivatives stab. Czech Journal of Food Sciences, 25(5), 268-274. Available at: [Link]

-

Szczepańska, N., Wójtowicz, E., & Wasik, A. (2020). Assessing ecotoxicity and the endocrine potential of selected phthalates, BADGE and BFDGE derivatives in relation to environment. MOST Wiedzy. Available at: [Link]

-

Climie, I. J., Hutson, D. H., & Stoydin, G. (1981). Metabolism of the epoxy resin component 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane, the diglycidyl ether of bisphenol A (DGEBPA) in the mouse. Part II. Identification of metabolites in urine and faeces following a single oral dose of 14C-DGEBPA. Xenobiotica, 11(6), 401-424. Available at: [Link]

-

Lane, R. F., Adams, C. D., Randtke, S. J., & Carter, R. E. (2015). Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water. Water Research, 72, 331-339. Available at: [Link]

-

Szczepańska, N., Wójtowicz, E., & Wasik, A. (2020). Assessing ecotoxicity and the endocrine potential of selected phthalates, BADGE and BFDGE derivatives in relation to environmentally detectable levels. ResearchGate. Available at: [Link]

-

Nakazawa, H., Iida, M., & Nagai, F. (2002). In vitro assay of hydrolysis and chlorohydroxy derivatives of bisphenol A diglycidyl ether for estrogenic activity. Food and Chemical Toxicology, 40(12), 1827–1832. Available at: [Link]

-

Lee, H. R., Jaramillo, A. M., & Lee, J. S. (2019). Bisphenol AF promotes estrogen receptor-positive breast cancer cell proliferation through amphiregulin-mediated crosstalk with receptor tyrosine kinase signaling. PLOS ONE, 14(5), e0216469. Available at: [Link]

-

Wójtowicz, E., Szczepańska, N., & Namieśnik, J. (2020). Influence of Storage Time and Temperature on the Toxicity, Endocrine Potential, and Migration of Epoxy Resin Precursors in Extracts of Food Packaging Materials. Molecules, 25(1), 20. Available at: [Link]

-

Lee, J., Jo, Y., Lee, J., & Kim, K. (2024). Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor. MDPI. Available at: [Link]

-

Stanford, B. D., & Adams, C. D. (2020). Release of Bisphenol A and Other Volatile Chemicals from New Epoxy Drinking Water Pipe Liners: The Role of Manufacturing Conditions. Environmental Science & Technology, 54(1), 359–367. Available at: [Link]

-

Vrtačnik, P., Ostanek, B., Mencej, M., & Marc, J. (2021). The representation of different mechanisms of estrogen signaling. ResearchGate. Available at: [Link]

-

Kostoryz, E. L., Yourtee, D. M., & Eick, J. D. (2003). Biocompatibility of hydroxylated metabolites of BISGMA and BFDGE. Journal of Dental Research, 82(5), 367-371. Available at: [Link]

-

Acconcia, F., Pallottini, V., & Marino, M. (2015). Molecular Mechanisms of Action of BPA. Dose-Response, 13(4), 1559325815610582. Available at: [Link]

-

Zhang, H., Xue, M., Lu, Y., & Wang, H. (2013). Kinetic migration studies of bisphenol-A-related compounds from can coatings into food simulant and oily foods. Food Additives & Contaminants: Part A, 30(10), 1802-1810. Available at: [Link]

-

European Chemicals Agency (ECHA). (2023, December 1). Endocrine disruption activity of selected BPA alternatives - findings from PARC [Video]. YouTube. Available at: [Link]

-

Simal-Gándara, J., Simal-Lozano, J., & Paz-Abuin, S. (2000). Simultaneous determination of bisphenol A-diglycidyl ether, bisphenol F-diglycidyl ether and their hydrolysis and chlorohydroxy derivatives in canned foods. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 3. researchgate.net [researchgate.net]

- 4. Biocompatibility of hydroxylated metabolites of BISGMA and BFDGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisphenol F bis(2,3-dihydroxypropyl) ether para-para isomer, analytical standard 72406-26-9 [sigmaaldrich.com]

- 10. Buy Bisphenol F bis(2,3-dihydroxypropyl) ether | 72406-26-9 [smolecule.com]

- 11. Hydrolysis of bisphenol A diglycidylether by epoxide hydrolases in cytosolic and microsomal fractions of mouse liver and skin: inhibition by bis epoxycyclopentylether and the effects upon the covalent binding to mouse skin DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of the epoxy resin component 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane, the diglycidyl ether of bisphenol A (DGEBPA) in the mouse. Part II. Identification of metabolites in urine and faeces following a single oral dose of 14C-DGEBPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. library.dphen1.com [library.dphen1.com]

- 15. Making sure you're not a bot! [mostwiedzy.pl]

- 16. Metabolic profiling of bisphenol A diglycidyl ether in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

Toxicological Profile of Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGED): An In-Depth Technical Guide

A Hazard Assessment Based on Associated Analogs

Abstract

This technical guide provides a comprehensive toxicological profile of Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGED). Due to the limited direct toxicological data available for BFDGED, this document establishes a scientifically-reasoned inferred hazard profile by critically evaluating the extensive toxicological data of its parent compounds: Bisphenol F (BPF) and Bisphenol F diglycidyl ether (BFDGE). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of metabolic pathways, toxicokinetics, and key toxicological endpoints including genotoxicity, carcinogenicity, reproductive toxicity, and endocrine disruption. Detailed experimental protocols for standard toxicological assays are also provided to support further research and risk assessment.

Introduction and Chemical Identity

Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGED), with the CAS number 72406-26-9, is a derivative of Bisphenol F (BPF)[1]. It is primarily known as a hydrolysis product of Bisphenol F diglycidyl ether (BFDGE), a monomer used in the manufacturing of epoxy resins and coatings, particularly for food and beverage cans[1][2]. The migration of BFDGE from can coatings and its subsequent hydrolysis can lead to human exposure to BFDGED[3]. Given the widespread use of BPF as a substitute for Bisphenol A (BPA) and the use of BFDGE in various industrial applications, understanding the toxicological profile of BFDGED is of significant importance for human health risk assessment[4].

This guide acknowledges the significant data gap in the direct toxicological testing of BFDGED. Therefore, the following sections will provide a detailed review of the toxicology of BPF and BFDGE to construct a predictive toxicological profile for BFDGED based on structure-activity relationships and metabolic conversion.

Chemical and Physical Properties of BFDGED

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄O₆ | [5] |

| CAS Number | 72406-26-9 | [5] |

| Boiling Point | ~612.8°C | [5] |

| Density | ~1.273 g/cm³ | [5] |

| Appearance | White to off-white solid | [1] |

Metabolism and Toxicokinetics: The Link to Parent Compounds

The primary route of exposure to BFDGED is through the hydrolysis of BFDGE[3]. In vitro studies using human liver microsomes have demonstrated that BFDGE is rapidly hydrolyzed to BFDGED (also referred to as BFDGE·2H₂O)[3]. This metabolic conversion is a critical link, suggesting that the toxicological properties of BFDGE are highly relevant to assessing the risk of BFDGED.

Furthermore, the structural backbone of BFDGED is BPF. While the dihydroxypropyl ether groups will influence its absorption, distribution, metabolism, and excretion (ADME) profile, the core bisphenol structure is responsible for many of its potential biological activities, particularly endocrine disruption. BPF itself undergoes phase II metabolism, forming glucuronide and sulfate conjugates[4]. It is plausible that BFDGED, after its formation from BFDGE, could also be subject to similar conjugation and elimination pathways.

A study in a pregnant sheep model showed that BPF has a longer half-life in fetal circulation compared to maternal circulation, highlighting the potential for in utero exposure[6]. This underscores the importance of evaluating the developmental toxicity of BPF and, by extension, its derivatives.

Caption: Inferred metabolic pathway of BFDGE to BFDGED and potential further metabolism.

Inferred Toxicological Profile of BFDGED

This section synthesizes the toxicological data for BPF and BFDGE to build a predictive profile for BFDGED.

Acute and Repeated Dose Toxicity

Direct data on the acute and repeated dose toxicity of BFDGED is not available. For BPF, a 90-day oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 2 mg/kg/day for males and 5 mg/kg/day for females, with the small intestine identified as the target organ. Dermal exposure studies on BPF indicate a high rate of skin absorption and potent skin sensitization[7].

The GHS classification for BFDGE indicates that it is a skin irritant (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[8]. Given that BFDGED retains the core BPF structure and is a larger molecule with additional hydroxyl groups, it is plausible that it would have a lower potential for skin penetration than BPF but may still pose a risk of skin sensitization.

Genotoxicity

Studies on BPF have generally concluded that it is not genotoxic in a standard battery of tests, including the Ames test, chromosomal aberration test, and in vivo micronucleus test. In contrast, BFDGE, containing reactive epoxide groups, has been shown to induce DNA damage in vitro[9]. The hydrolysis of the epoxide rings in BFDGE to form the diol structure of BFDGED is expected to significantly reduce its genotoxic potential, as the reactivity towards DNA would be diminished.

Carcinogenicity

There is a lack of specific carcinogenicity studies for both BPF and BFDGE. The National Toxicology Program (NTP) conducted a bioassay on the related compound, Bisphenol A (BPA), which concluded that under the conditions of the study, BPA was not carcinogenic in F344 rats or B6C3F1 mice[10]. The International Agency for Research on Cancer (IARC) has classified the related compound, Bisphenol A diglycidyl ether (BADGE), as Group 3 (not classifiable as to its carcinogenicity to humans)[6]. Given the structural similarities and the lack of strong genotoxicity data for BPF, a high carcinogenic potential for BFDGED is not anticipated, but this remains a data gap.

Reproductive and Developmental Toxicity

A reproductive and developmental toxicity screening study of BPF in rats identified NOAELs of 5 mg/kg/day for general systemic effects and 20 mg/kg/day for reproductive effects[9]. At higher doses (100 mg/kg/day), effects such as decreased ovarian weight, a reduced number of implantation sites, and a smaller litter size were observed in females[9].

The endocrine-disrupting potential of bisphenols is a key concern for reproductive and developmental toxicity. As BFDGED retains the core BPF structure, it is crucial to consider the endocrine activity of its parent compounds.

Endocrine Disruption

Bisphenols are known endocrine-disrupting chemicals (EDCs), primarily due to their ability to interact with nuclear receptors.

-

Estrogenic Activity: BPF has been shown to possess estrogenic activity, with a potency that is in the same order of magnitude as BPA[9]. In vitro studies have demonstrated that BPF can transactivate zebrafish estrogen receptors[11]. A systematic review found the average estrogenic potency of BPF compared to BPA to be approximately 1.07, with a wide range, suggesting it can be as, or even more, potent than BPA in some assay systems[9]. Given that BFDGED retains the phenolic hydroxyl groups of BPF, it is highly likely to exhibit estrogenic activity.

-

Anti-Androgenic Activity: Both BPF and its chlorinated derivative BFDGE.2HCl have demonstrated anti-androgenic activity in vitro[5]. BFDGE.2HCl showed a conspicuous antagonistic activity for the androgen receptor and a high binding affinity[5]. This suggests that BFDGED may also interfere with androgen signaling pathways.

Summary of Toxicological Data for BPF and BFDGE

| Toxicological Endpoint | Bisphenol F (BPF) | Bisphenol F diglycidyl ether (BFDGE) | Inferred Potential for BFDGED |

| Acute Toxicity | LD50 (oral, rat): >2000 mg/kg | GHS: Skin/eye/respiratory irritant[8] | Likely low acute oral toxicity, potential for skin/eye irritation. |

| Repeated Dose Toxicity | NOAEL (90-day, oral, rat): 2 mg/kg/day (male), 5 mg/kg/day (female) | Data lacking | Potential for systemic effects with repeated exposure. |

| Skin Sensitization | Potent sensitizer[7] | GHS: May cause an allergic skin reaction[8] | Potential for skin sensitization. |

| Genotoxicity | Generally considered non-genotoxic | Positive in some in vitro assays[9] | Likely low genotoxic potential due to hydrolysis of epoxide groups. |

| Carcinogenicity | Data lacking | Data lacking | Carcinogenic potential is unknown but likely low based on related compounds. |

| Reproductive Toxicity | NOAEL (rat): 20 mg/kg/day[9] | Data lacking | Potential for reproductive effects due to endocrine activity. |

| Endocrine Disruption | Estrogenic and anti-androgenic[5][9] | Anti-androgenic[5] | High potential for estrogenic and anti-androgenic activity. |

Experimental Protocols for Toxicological Assessment

For a comprehensive evaluation of the toxicological profile of BFDGED, a battery of standardized in vitro and in vivo assays is required. The following protocols, based on OECD guidelines, are recommended.

In Vitro Estrogen Receptor Transactivation Assay (OECD 455)

This assay is crucial for determining the estrogenic potential of BFDGED.

Objective: To assess the ability of a test chemical to act as an agonist or antagonist to the estrogen receptor alpha (ERα).

Methodology:

-

Cell Line: A stable transfected cell line expressing the human ERα and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements is used (e.g., HeLa-9903)[12][13].

-

Culture: Cells are maintained in appropriate culture medium and then plated in 96-well plates in a medium free of estrogenic compounds.

-

Exposure: Cells are exposed to a range of concentrations of BFDGED, along with a vehicle control and a reference estrogen (e.g., 17β-estradiol).

-

Incubation: Plates are incubated for 20-24 hours to allow for receptor binding, transactivation, and reporter gene expression[12].

-

Measurement: The reporter gene product (e.g., luciferase) is quantified by adding a substrate and measuring the resulting luminescence.

-

Data Analysis: The luminescence data is used to generate a dose-response curve, from which the EC₅₀ (half-maximal effective concentration) can be calculated to determine the estrogenic potency of BFDGED[13].

Caption: Workflow for the In Vitro Estrogen Receptor Transactivation Assay (OECD 455).

In Vivo Uterotrophic Bioassay (OECD 440)

This in vivo assay provides evidence of estrogenic activity in a whole-animal model.

Objective: To assess the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Methodology:

-

Animal Model: Immature or ovariectomized female rats or mice are used[14].

-

Dosing: Animals are administered the test substance (BFDGED) daily for three consecutive days by oral gavage or subcutaneous injection[15]. A vehicle control and a positive control (e.g., ethinyl estradiol) are included.

-

Observation: Animals are observed daily for clinical signs of toxicity. Body weight is recorded daily.

-

Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and the uterus is carefully dissected and weighed (wet and blotted weight)[16].

-

Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay is a key component of a genotoxicity testing battery.

Objective: To determine if a test substance induces chromosomal damage or damage to the mitotic apparatus in erythroblasts by measuring the frequency of micronucleated polychromatic erythrocytes in bone marrow or peripheral blood.

Methodology:

-

Animal Model: Typically, mice or rats are used.

-

Dosing: The test substance is administered to the animals, usually in one or two doses.

-

Sampling: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours)[17].

-

Slide Preparation: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Scoring: At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei[18].

-

Data Analysis: The frequency of micronucleated polychromatic erythrocytes in treated groups is compared to that in the vehicle control group. A statistically significant, dose-related increase indicates a positive result for genotoxicity.

Conclusion and Recommendations for Future Research

The toxicological profile of Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGED) is largely inferred from its parent compounds, BPF and BFDGE, due to a significant lack of direct testing data. The available evidence suggests that BFDGED is likely to possess low acute toxicity and a reduced genotoxic potential compared to its precursor, BFDGE. However, the retention of the core BPF structure strongly indicates a high potential for endocrine-disrupting activity, specifically estrogenic and anti-androgenic effects.

To provide a definitive risk assessment for BFDGED, the following studies are recommended:

-

In vitro endocrine activity assays: A comprehensive panel of in vitro assays, including estrogen and androgen receptor transactivation assays, should be conducted to quantify the endocrine-disrupting potency of BFDGED.

-

Repeated dose toxicity studies: A 28-day or 90-day repeated dose oral toxicity study in rodents (following OECD Guideline 407) is necessary to determine the NOAEL and identify target organs.

-

Genotoxicity testing: A standard battery of genotoxicity tests, including an in vitro micronucleus assay (OECD 487) and an in vivo micronucleus test (OECD 474), should be performed to confirm the inferred low genotoxic potential.

-

Reproductive and developmental toxicity screening: A study following a design similar to the one conducted for BPF would provide crucial information on the potential effects of BFDGED on fertility and development.

The generation of these data is essential for regulatory bodies and manufacturers to make informed decisions regarding the safe use of materials that may lead to human exposure to BFDGED.

References

-

Geens, T., Goeyens, L., & Covaci, A. (2020). Human phase I in vitro liver metabolism of two bisphenolic diglycidyl ethers BADGE and BFDGE. Toxicology Letters, 333, 133-140. Retrieved from [Link]

-

Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives, 123(7), 643–650. Retrieved from [Link]

-

OECD. (2009). Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. OECD Publishing. Retrieved from [Link]

-

National Toxicology Program. (1982). NTP Technical Report on the Carcinogenesis Bioassay of Bisphenol A (CAS NO. 80-05-7) in F344 Rats and B6C3F1 Mice (Feed Study). (NTP TR 215). U.S. Department of Health and Human Services. Retrieved from [Link]

-

Poole, A., van Herwijnen, P., Weideli, H., & Klein, A. (2004). Review of the toxicology, human exposure and safety assessment for bisphenol A diglycidylether (BADGE). Food Additives and Contaminants, 21(9), 905-919. Retrieved from [Link]

-

ECETOC. (n.d.). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. Retrieved from [Link]

-

Gibert, Y., Sassi-Messai, S., Fini, J. B., De Deurwaerdere, P., & Cravedi, J. P. (2017). In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. Chemosphere, 173, 10-17. Retrieved from [Link]

-

Wikipedia. (2023). Bisphenol F. Retrieved from [Link]

-

PubChem. (n.d.). Bisphenol F diglycidyl ether. National Center for Biotechnology Information. Retrieved from [Link]

-

Science.gov. (n.d.). bisphenol a-diglycidyl ether: Topics by Science.gov. Retrieved from [Link]

-

TU Dublin. (2012). Analogues of the epoxy resin monomer diglycidyl ether of bisphenol F: Effects on contact allergenic potency and cytotoxicity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). An Endocrine-Disrupting Chemical, Bisphenol A Diglycidyl Ether (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor. Retrieved from [Link]

-

Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. Retrieved from [Link]

-

Lee, J. H., et al. (2021). Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure. Cutaneous and Ocular Toxicology, 40(4), 332-341. Retrieved from [Link]

-

Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. Genes and Environment, 38(1), 18. Retrieved from [Link]

-

Toxicological Sciences. (2022). Chemical Screening in an Estrogen Receptor Transactivation Assay With Metabolic Competence. Retrieved from [Link]

-

Xu, L. C., et al. (2005). Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro. Toxicology, 216(2-3), 197-203. Retrieved from [Link]

-

Slideshare. (2015). 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. Retrieved from [Link]

-

Bonefeld-Jorgensen, E. C., et al. (2007). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. Environmental Health Perspectives, 115(Suppl 1), 69–76. Retrieved from [Link]

-

IARC. (1999). Bisphenol A diglycidyl ether. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71). Lyon: IARC. Retrieved from [Link]

-

OEHHA. (2022). Evidence on the Carcinogenicity of Bisphenol A (BPA). Retrieved from [Link]

-

ResearchGate. (2002). Antiandrogenic Effects of Bisphenol A and Nonylphenol on the Function of Androgen Receptor. Retrieved from [Link]

-

Kanno, J., et al. (2003). The OECD program to validate the rat uterotrophic bioassay: an overview. Environmental Health Perspectives, 111(12), 1540–1549. Retrieved from [Link]

-

OECD. (1981). Test Guideline 412: Repeated Dose Inhalation Toxicity: 28-day or 14-day Study. OECD Publishing. Retrieved from [Link]

-

ResearchGate. (2015). effective concentrations (EC 50 ) and relative estrogenic potency (REP) of phenolic compounds for vitellogenin induction in male goldfish. Retrieved from [Link]

-

National Toxicology Program. (2021). NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of Bisphenol AF (CASRN 1478-61-1) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal, Reproductive Performance, and Subchronic Assessments in F1 Offspring. (NTP DART 01). U.S. Department of Health and Human Services. Retrieved from [Link]

-

IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). Retrieved from [Link]

-

National Center for Biotechnology Information. (2001). Bisphenol A diglycidyl ether as a potential metabolic source of bisphenol A. Retrieved from [Link]

-

Hayashi, M., et al. (2017). The OECD's micronucleus test guideline for single exposure to an agent and the genotox-kinetic alternative. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 816, 39-42. Retrieved from [Link]

-

University of Saskatchewan. (2022). Deciphering the mechanisms and interactions of the endocrine disruptor bisphenol A and its analogs with the androgen receptor. Retrieved from [Link]

-

Igarashi, T., et al. (2022). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. Regulatory Toxicology and Pharmacology, 133, 105199. Retrieved from [Link]

-

Covance. (2008). Final Report: Genetic Toxicology Assay No. 29737-0-455OECD. Retrieved from [Link]

-

European Medicines Agency. (2010). Guideline on Repeated Dose Toxicity. Retrieved from [Link]

-

Szczepańska, N., et al. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. Molecules, 26(3), 698. Retrieved from [Link]

-

Urosphere. (n.d.). Uterotrophic bioassay in immature rats. Retrieved from [Link]

-

In Vitro ADMET Laboratories. (n.d.). OECD 455: Estrogen receptor transcriptional activation (ERTA). Retrieved from [Link]

-

Tox Lab. (n.d.). Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Retrieved from [Link]

-

Pharmatest Services. (n.d.). Uterotrophic bioassay. Retrieved from [Link]

-

National Toxicology Program. (2012). OECD Guideline for the Testing of Chemicals 457. Retrieved from [Link]

-

Kanno, J., et al. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental Health Perspectives, 109(8), 785–794. Retrieved from [Link]

Sources

- 1. Cytotoxic effects of BADGE (bisphenol A diglycidyl ether) and BFDGE (bisphenol F diglycidyl ether) on Caco-2 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cot.food.gov.uk [cot.food.gov.uk]

- 3. Human phase I in vitro liver metabolism of two bisphenolic diglycidyl ethers BADGE and BFDGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Study on anti-androgenic effects of bisphenol a diglycidyl ether (BADGE), bisphenol F diglycidyl ether (BFDGE) and their derivatives using cells stably transfected with human androgen receptor, AR-EcoScreen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. urosphere.com [urosphere.com]

- 16. One moment, please... [pharmatest.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation of Bisphenol F bis(2,3-dihydroxypropyl) ether: A Technical Guide

This technical guide provides a comprehensive overview of the stability and degradation of Bisphenol F bis(2,3-dihydroxypropyl) ether (BPFBDGE). Given the limited direct research on BPFBDGE, this document synthesizes information from closely related analogues, primarily Bisphenol F (BPF) and Bisphenol F diglycidyl ether (BFDGE), to provide insights into its expected chemical behavior. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deeper understanding of the stability profile of this compound.

Introduction to Bisphenol F bis(2,3-dihydroxypropyl) ether (BPFBDGE)

Bisphenol F bis(2,3-dihydroxypropyl) ether, with the CAS number 72406-26-9, is a derivative of Bisphenol F.[1][2] Structurally, it is characterized by a central Bisphenol F core linked to two 2,3-dihydroxypropyl ether side chains.[1][2] BPFBDGE is notably a hydrolysis product of Bisphenol F diglycidyl ether (BFDGE), a monomer commonly used in the manufacturing of epoxy resins and coatings.[3][4][5] The presence of BPFBDGE in various materials, particularly those intended for food contact or biomedical applications, necessitates a thorough understanding of its stability and potential degradation products to assess its safety and performance over time.

Key Molecular Features:

-

Bisphenol F Core: Provides a rigid aromatic backbone.

-

Ether Linkages: Connect the dihydroxypropyl groups to the aromatic rings. These are potential sites for hydrolytic or oxidative cleavage.

-

Dihydroxypropyl Groups: The vicinal diol functionality can influence water solubility and is susceptible to oxidation.

Chemical Stability and Degradation Pathways

The stability of BPFBDGE is influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents or microorganisms. The degradation pathways can be broadly categorized into hydrolysis, oxidation, thermal degradation, and biodegradation.

Hydrolytic Stability: Formation from BFDGE

The primary context in which the stability of BPFBDGE is discussed is its formation from the hydrolysis of BFDGE. The epoxy rings of BFDGE are susceptible to ring-opening reactions in the presence of water, leading to the formation of BPFBDGE.[4][5] This reaction is a critical consideration in the migration of substances from epoxy-based can coatings into foodstuffs.[3][6]

The hydrolysis of BFDGE can proceed in one or two steps, yielding mono- and di-hydrolyzed products. BPFBDGE is the fully hydrolyzed product.[5] The reaction can be catalyzed by both acids and bases. In acidic conditions, such as in contact with acetic acid-containing food simulants, the hydrolysis of BFDGE is accelerated.[6][7]

While BPFBDGE is a product of hydrolysis, the stability of its own ether linkages under more extreme pH and temperature conditions is not well-documented. However, ether bonds are generally stable to hydrolysis under neutral conditions but can be cleaved under strong acidic conditions at elevated temperatures.

Oxidative Degradation

There is a lack of direct studies on the oxidative degradation of BPFBDGE. However, research on the oxidation of its parent compound, Bisphenol F (BPF), provides valuable insights. The phenolic rings in the bisphenol structure are susceptible to oxidation.

Manganese dioxide (MnO₂), a common oxidant in the environment, has been shown to effectively oxidize BPF.[8] The reaction is pH-dependent, with higher rates observed at lower pH values.[8] The proposed mechanism involves the formation of phenoxy radicals, which can then undergo further reactions, including polymerization or cleavage of the methylene bridge.

Advanced Oxidation Processes (AOPs), such as those involving peroxymonosulfate activation, have demonstrated rapid degradation of BPF.[9] These processes generate highly reactive species like sulfate (•SO₄⁻) and hydroxyl (•OH) radicals, which can attack the aromatic rings and the methylene bridge of the BPF molecule.[9] It is plausible that BPFBDGE would undergo similar oxidative degradation of its bisphenol F core, leading to ring-opening and mineralization.

Photodegradation

The photodegradation of bisphenols, particularly Bisphenol A (BPA), has been studied, and similar mechanisms can be inferred for BPF and its derivatives.[10][11][12] Photodegradation can occur through direct photolysis if the compound absorbs UV light or through indirect photosensitization. The process often involves the generation of reactive oxygen species.[10] Degradation pathways for BPA include hydroxylation of the aromatic rings and cleavage of the isopropylidene bridge.[10] For BPFBDGE, this could translate to hydroxylation of the aromatic rings and scission of the methylene bridge, leading to smaller phenolic compounds.

Thermal Stability

Table 1: Thermal Properties of BPF-based Epoxy Resins

| Resin System | Curing Agent | Initial Decomposition Temp. (IDT) | Reference |

| EFN Epoxy Resin | DDM | ~350°C | [13] |

| EFN Epoxy Resin | DDS | ~350°C | [13] |

| EBN Epoxy Resin | DDM/DDS | ~330-340°C | [14] |

| Note: EFN and EBN are types of novolac-based epoxy resins derived from Bisphenol F. |

Biodegradation

The biodegradability of BPF has been demonstrated by various microorganisms. For instance, Sphingobium yanoikuyae can degrade BPF, with optimal conditions at 30°C and a pH of 7.0-8.0.[15] Studies have also shown that BPF is more biodegradable than BPA in seawater.[16] The initial steps of BPF biodegradation likely involve hydroxylation of the aromatic rings, followed by ring cleavage. It is plausible that the BPF core of BPFBDGE could be similarly attacked by microbial enzymes. The ether linkages and dihydroxypropyl side chains might also be susceptible to enzymatic degradation, although specific pathways have not been elucidated.

Potential Degradation Products